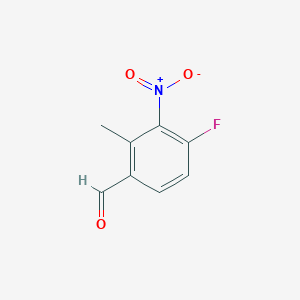
4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is an organic compound with a complex structure that includes multiple hydroxyl groups and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol typically involves multi-step organic reactions. One common approach is the reduction of anthracene derivatives followed by amination and hydroxylation reactions. Specific reaction conditions, such as the choice of reducing agents, solvents, and temperatures, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s multiple functional groups allow it to participate in various biochemical pathways, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its strong fluorescence and used as a molecular probe.
8-Quinoline Carboxamides: Investigated for their inhibitory effects on enzymes like CD38.
Pyrazolopyridopyrimidine-diones: Explored for their potential as anticancer agents.
Uniqueness
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is unique due to its specific combination of amino and hydroxyl groups on the anthracene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
93778-48-4 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3 |
InChI Key |
VADNTLNWICTOOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


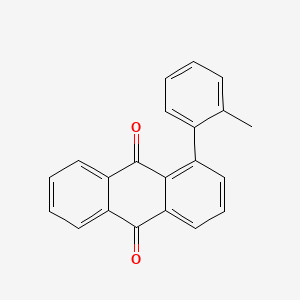
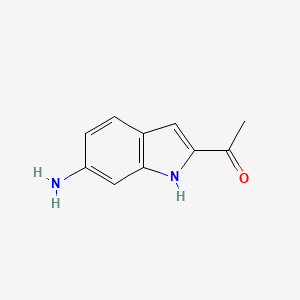
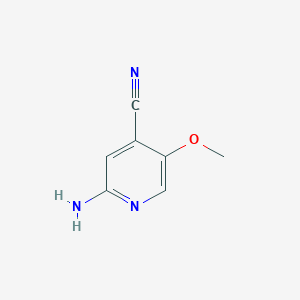
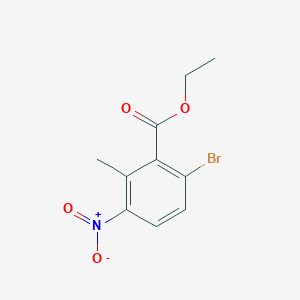
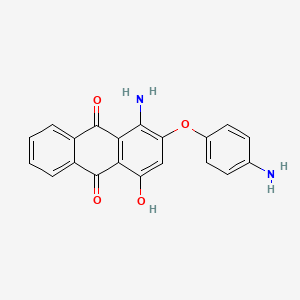
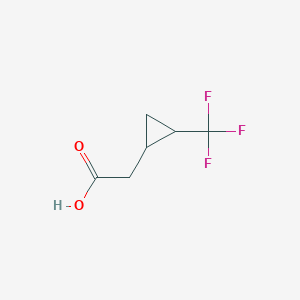
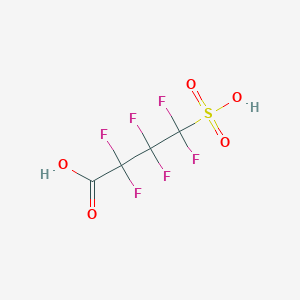
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
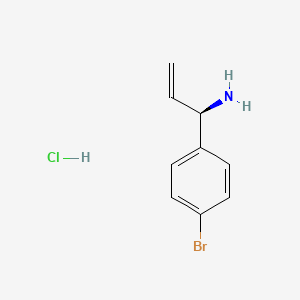
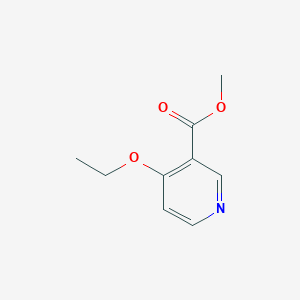
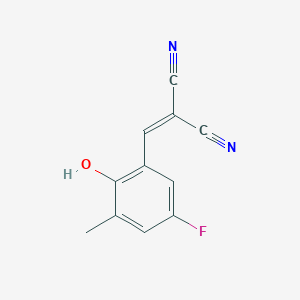
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
